molecular formula C20H24N2O B7479699 N-benzyl-2-phenyl-2-piperidin-1-ylacetamide

N-benzyl-2-phenyl-2-piperidin-1-ylacetamide

Cat. No.: B7479699
M. Wt: 308.4 g/mol
InChI Key: XWCXSCINGFOTIO-UHFFFAOYSA-N
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Description

N-benzyl-2-phenyl-2-piperidin-1-ylacetamide: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-phenyl-2-piperidin-1-ylacetamide typically involves the reaction of piperidine with benzyl chloride and phenylacetic acid under specific conditions. The reaction is catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-phenyl-2-piperidin-1-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as iodine(III).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperidine nitrogen can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Iodine(III) oxidizing agent.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, such as amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-benzyl-2-phenyl-2-piperidin-1-ylacetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other piperidine derivatives.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-phenyl-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

  • N-benzyl-2-phenyl-2-piperidin-1-ylacetamide
  • N-benzyl-2-phenyl-2-piperidin-1-ylpropanamide
  • N-benzyl-2-phenyl-2-piperidin-1-ylbutanamide

Comparison: this compound is unique due to its specific structure and the presence of both benzyl and phenyl groups attached to the piperidine ring. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-benzyl-2-phenyl-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c23-20(21-16-17-10-4-1-5-11-17)19(18-12-6-2-7-13-18)22-14-8-3-9-15-22/h1-2,4-7,10-13,19H,3,8-9,14-16H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCXSCINGFOTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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